
Isocarbacyclin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Isocarbacyclin is a monoterpenoid.
Biologische Aktivität
Isocarbacyclin is a synthetic analogue of prostacyclin, primarily recognized for its potential neuroprotective effects, particularly in the context of ischemic stroke. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and the synthesis of analogues that enhance its therapeutic potential.
This compound functions by mimicking the natural prostacyclin (PGI2), which plays a crucial role in vasodilation and inhibition of platelet aggregation. The compound exerts its effects through binding to prostacyclin receptors (IP receptors), leading to increased intracellular cyclic AMP (cAMP) levels. This modulation of cAMP is significant in neuroprotection as it helps mitigate oxidative stress and inflammation, both critical factors in neuronal damage during ischemic events .
In Vitro Studies
Research has demonstrated that this compound exhibits protective effects on neural cells under stress conditions that simulate ischemia. For instance, studies using embryonic mouse cortical neurons showed that this compound could protect against cell death induced by glucose deprivation and oxidative stress . The protective efficacy was evaluated through assays measuring cell viability and apoptosis rates.
Table 1: Efficacy of this compound in Neuroprotection
Study Type | Model Used | Key Findings |
---|---|---|
In Vitro | Embryonic mouse cortical neurons | Significant reduction in cell death under stress |
In Vivo | Rat model of ischemic stroke | Improved neurological outcomes post-stroke |
Analogue Testing | Various this compound analogues | Enhanced neuroprotective properties observed |
In Vivo Studies
In vivo evaluations have reinforced these findings, with animal models showing that administration of this compound leads to improved recovery from ischemic strokes. For example, studies involving rats demonstrated that treatment with this compound resulted in reduced infarct size and improved functional recovery as assessed by behavioral tests .
Synthesis of this compound and Its Analogues
The synthesis of this compound involves several steps that allow for the introduction of various functional groups to enhance its biological activity. Recent advancements have focused on creating bicyclic and tricyclic analogues through metal-catalyzed reactions, which have shown promise in increasing the compound's efficacy .
Table 2: Synthetic Routes for this compound Analogues
Synthesis Method | Description | Outcome |
---|---|---|
Palladium-Catalyzed | Decarboxylation followed by cycloaddition | Successful formation of bicyclic structures |
Rhodium-Catalyzed | Cycloaddition reactions | Enhanced stability and activity |
Ruthenium-Catalyzed | Cross metathesis | Diversification of functional groups |
Case Studies and Clinical Implications
Several case studies have explored the clinical implications of this compound in treating conditions related to ischemia. For instance, patients with acute ischemic stroke treated with this compound demonstrated significant improvements in neurological function compared to control groups. These findings suggest that this compound not only protects neurons but also promotes recovery following ischemic events .
Eigenschaften
CAS-Nummer |
88911-35-7 |
---|---|
Molekularformel |
C21H34O4 |
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
5-[(3aS,5R,6R,6aS)-5-hydroxy-6-[(E,3S)-3-hydroxyoct-1-enyl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoic acid |
InChI |
InChI=1S/C21H34O4/c1-2-3-4-8-17(22)10-11-18-19-13-15(7-5-6-9-21(24)25)12-16(19)14-20(18)23/h10-12,16-20,22-23H,2-9,13-14H2,1H3,(H,24,25)/b11-10+/t16-,17-,18+,19-,20+/m0/s1 |
InChI-Schlüssel |
JANVYOZZTKSZGN-WCAFQOMDSA-N |
SMILES |
CCCCCC(C=CC1C(CC2C1CC(=C2)CCCCC(=O)O)O)O |
Isomerische SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1CC(=C2)CCCCC(=O)O)O)O |
Kanonische SMILES |
CCCCCC(C=CC1C(CC2C1CC(=C2)CCCCC(=O)O)O)O |
Synonyme |
9-O-methano-6 beta-PGI1 9-O-methano-PGI1 9-O-methanoprostaglandin I 9-O-methanoprostaglandin I, 3aR-(3aalpha,5beta,6alpha(1E,3S*),6aalpha)-isomer 9-O-methanoprostaglandin I, 3aS-(3aalpha,5beta,6alpha(1Z,3R*),6aalpha)-isomer isocarbacyclin TEI 7165 TEI-7165 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.